N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a dimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under reflux conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base.
Coupling with Dimethoxybenzamide: The final step involves coupling the chlorobenzylthiadiazole intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide undergoes several types of chemical reactions:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Oxidized thiadiazole derivatives.
Reduction: Aminated derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may interfere with signaling pathways, affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide: shares similarities with other thiadiazole derivatives, such as:
Uniqueness
Structural Uniqueness: The presence of both the dimethoxybenzamide and chlorobenzyl groups in the same molecule provides unique chemical properties and potential biological activities.
Functional Uniqueness: Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and development.
This detailed article provides a comprehensive overview of N-(5-((2-chlorobenzyl)thio)-1,3,4-dimethoxybenzamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S2/c1-24-14-8-7-11(9-15(14)25-2)16(23)20-17-21-22-18(27-17)26-10-12-5-3-4-6-13(12)19/h3-9H,10H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHWFCMBNAUKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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